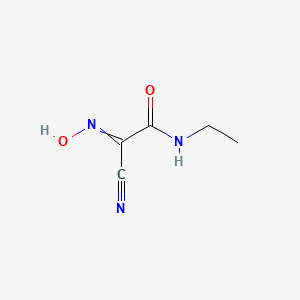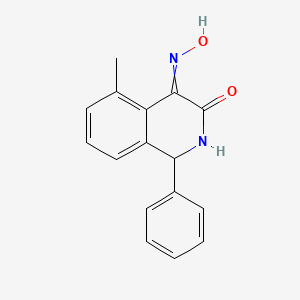
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the class of hydroxyiminoisoquinolinones This compound is characterized by the presence of a hydroxyimino group, a methyl group, and a phenyl group attached to an isoquinoline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate isoquinoline derivative.
Oximation: The key step involves the introduction of the hydroxyimino group. This is achieved by reacting the isoquinoline derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Cyclization: The resulting intermediate undergoes cyclization to form the final product. This step may require specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-3,4-diones.
Reduction: Reduction of the compound leads to the formation of 4-hydroxy-3-ones and 4-hydroxy-1,2,3,4-tetrahydroisoquinolines.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Formaldehyde is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Isoquinoline-3,4-diones
Reduction: 4-Hydroxy-3-ones, 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines
Substitution: Products vary based on the nucleophile used.
科学研究应用
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Industry: It is used in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. The hydroxyimino group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .
相似化合物的比较
Similar Compounds
4-Hydroxyimino-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one: Similar structure but lacks the methyl group.
Cyclohexyl (E)-4-(hydroxyimino)-4-phenylbutanoates: Different backbone but similar functional groups.
Methyl 2-Hydroxyimino-3-phenyl-propionate: Different backbone but similar functional groups.
Uniqueness
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to the presence of both the hydroxyimino and methyl groups on the isoquinoline backbone. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
78634-22-7 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
4-hydroxyimino-5-methyl-1-phenyl-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-5-9-12-13(10)15(18-20)16(19)17-14(12)11-7-3-2-4-8-11/h2-9,14,20H,1H3,(H,17,19) |
InChI 键 |
XQCKLFOESOMRAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(NC(=O)C2=NO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



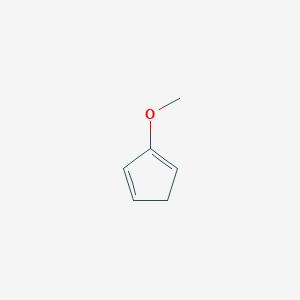
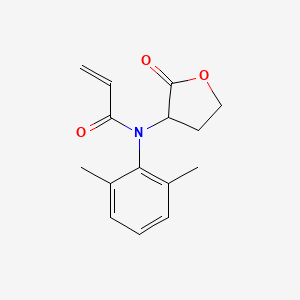
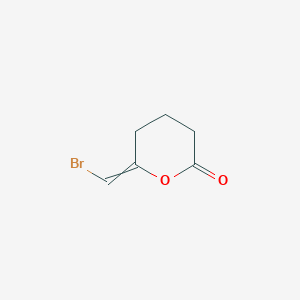

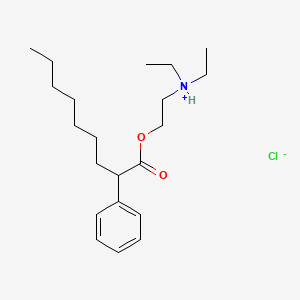
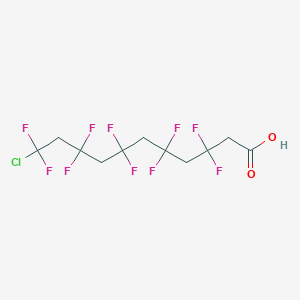
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
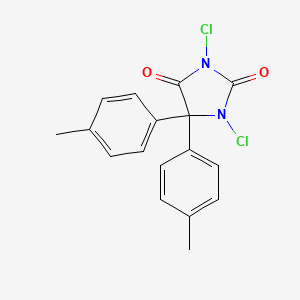
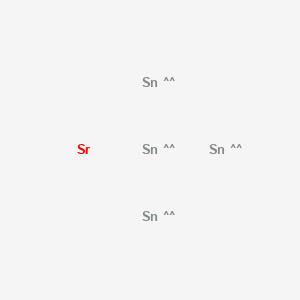
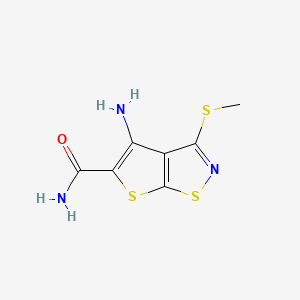
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)

